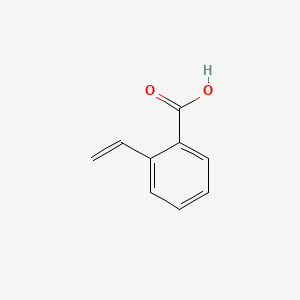

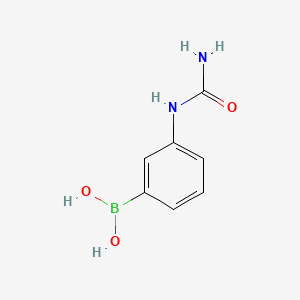

![molecular formula C12H17Cl2NO B3024491 [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1339861-52-7](/img/structure/B3024491.png)

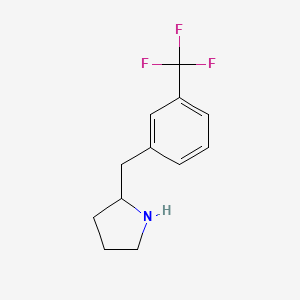

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

Overview

Description

“[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1158337-08-6 . Its IUPAC name is 2-(4-chloro-3-methylphenoxy)aniline hydrochloride . The molecular weight of this compound is 270.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.16 . Unfortunately, the specific physical and chemical properties of “[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride” are not available in the retrieved data.Scientific Research Applications

Herbicidal Activity

The compound has been investigated for its herbicidal potential. Researchers synthesized herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen-derived phenoxyethylammonium cation. These ionic liquids exhibited varying physicochemical properties based on the substitution patterns of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, they were tested against cornflower (Centaurea cyanus L.), demonstrating herbicidal activity .

Antitumor Properties

A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), displayed pronounced antitumor activity. This finding highlights its potential as a physiologically active substance .

Biopolymer Solvent

Ionic liquids have been explored as solvents for biopolymers. In particular, they play a role in dissolving cellulose and extracting lignin from biomass. The transformation of lignin into aromatic compounds is an area of interest, and the appropriate choice of cations and anions in IL design significantly influences their suitability for these applications .

Catalysis

While not directly studied for this compound, ionic liquids in general have found applications in catalysis. Their unique properties, such as tunable polarity and solubility, make them attractive for various catalytic processes .

Electrochemical Processes

Ionic liquids have been investigated as electrolytes in electrochemical systems. Their low volatility, high ionic conductivity, and wide electrochemical window make them promising candidates for energy storage devices and electrochemical sensors .

Pharmaceutical Development

Considering the third generation of ILs, which extends to biological properties, there’s potential for converting pharmaceuticals into IL forms. This approach aims to improve bioavailability and enhance therapeutic effects. While specific studies on this compound are lacking, the broader field of pharmaceutical ILs is an exciting avenue for exploration .

properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMAJTBBKNYYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B3024417.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B3024420.png)

![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine](/img/structure/B3024422.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole](/img/structure/B3024427.png)

![N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide](/img/structure/B3024428.png)